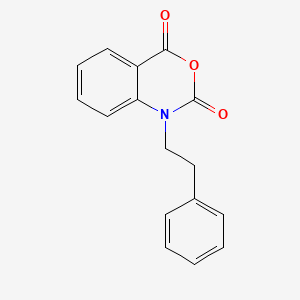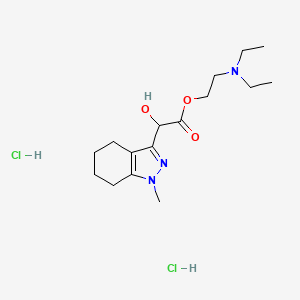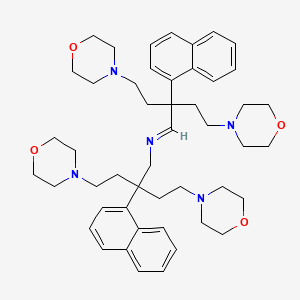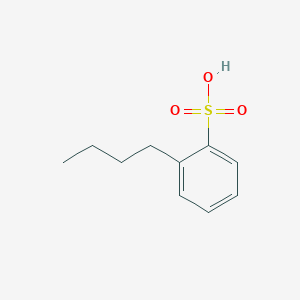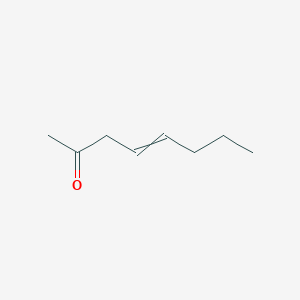
2-((2-(5-Nitro-2-thienyl)-4-thiazolyl)methylene)hydrazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-(5-Nitro-2-thienyl)-4-thiazolyl)methylene)hydrazinecarboxamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a thiazole ring and a nitro-substituted thiophene ring, making it an interesting subject for chemical research and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(5-Nitro-2-thienyl)-4-thiazolyl)methylene)hydrazinecarboxamide typically involves the condensation of 5-nitro-2-thiophenecarboxaldehyde with thiosemicarbazide under acidic conditions. The reaction is usually carried out in ethanol or methanol as a solvent, with the addition of a catalytic amount of acetic acid to facilitate the condensation reaction. The product is then purified through recrystallization from an appropriate solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-((2-(5-Nitro-2-thienyl)-4-thiazolyl)methylene)hydrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like sodium borohydride or hydrogen in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides, or nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while electrophilic substitution could introduce various functional groups onto the thiazole or thiophene rings .
Wissenschaftliche Forschungsanwendungen
2-((2-(5-Nitro-2-thienyl)-4-thiazolyl)methylene)hydrazinecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Wirkmechanismus
The mechanism of action of 2-((2-(5-Nitro-2-thienyl)-4-thiazolyl)methylene)hydrazinecarboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The thiazole and thiophene rings may also play a role in modulating the compound’s activity by interacting with specific enzymes or receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(5-Nitro-2-thienyl)methylene]hydrazinecarboxamide
- (2E)-N-Butyl-2-[(5-nitro-2-thienyl)methylene]hydrazinecarboxamide
- 2-Hydroxyethyl (2E)-2-[(5-nitro-2-thienyl)methylene]hydrazinecarboxylate
Uniqueness
2-((2-(5-Nitro-2-thienyl)-4-thiazolyl)methylene)hydrazinecarboxamide is unique due to the presence of both a thiazole and a nitro-substituted thiophene ring in its structure. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Eigenschaften
CAS-Nummer |
31898-38-1 |
|---|---|
Molekularformel |
C9H7N5O3S2 |
Molekulargewicht |
297.3 g/mol |
IUPAC-Name |
[(E)-[2-(5-nitrothiophen-2-yl)-1,3-thiazol-4-yl]methylideneamino]urea |
InChI |
InChI=1S/C9H7N5O3S2/c10-9(15)13-11-3-5-4-18-8(12-5)6-1-2-7(19-6)14(16)17/h1-4H,(H3,10,13,15)/b11-3+ |
InChI-Schlüssel |
CHCDWQYVKUUPAZ-QDEBKDIKSA-N |
Isomerische SMILES |
C1=C(SC(=C1)[N+](=O)[O-])C2=NC(=CS2)/C=N/NC(=O)N |
Kanonische SMILES |
C1=C(SC(=C1)[N+](=O)[O-])C2=NC(=CS2)C=NNC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,5a,7a,10a-Tetramethyl-8-(6-methylheptan-2-yl)hexadecahydro-3h-cyclopenta[5,6]naphtho[2,1-c]oxepin-3-one](/img/structure/B14690059.png)
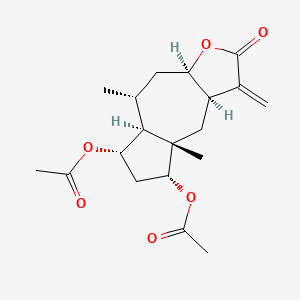


![4-[3-Chloro-4-(propan-2-yl)phenyl]-1-(morpholin-4-yl)butan-1-one](/img/structure/B14690077.png)

